molecular formula C₃₁H₄₉K₂NO₁₃S B1145840 Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt CAS No. 75672-43-4

Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt

Cat. No.: B1145840
CAS No.: 75672-43-4
M. Wt: 753.98
InChI Key:
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Description

Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt is a glucuronide derivative of taurocholic acid, a bile salt. . This compound is significant in various biochemical and physiological processes, particularly in the digestion and absorption of lipids.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt involves the glucuronidation of taurocholic acid. This process typically requires the use of glucuronic acid or its derivatives under specific reaction conditions to form the glucuronide conjugate. The reaction is usually catalyzed by enzymes such as UDP-glucuronosyltransferases, which facilitate the transfer of glucuronic acid to the hydroxyl group of taurocholic acid.

Industrial Production Methods

Industrial production of this compound involves large-scale glucuronidation processes. These processes are optimized for high yield and purity, often using bioreactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.

Scientific Research Applications

Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt has various scientific research applications, including:

    Chemistry: Used as a reference material in analytical chemistry for the study of bile acids and their derivatives.

    Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications in treating liver diseases and metabolic disorders.

    Industry: Utilized in the formulation of pharmaceuticals and nutraceuticals.

Comparison with Similar Compounds

Similar Compounds

    Taurocholic Acid: The parent compound, involved in the emulsification of fats.

    Tauroursodeoxycholic Acid: A hydrophilic bile acid with neuroprotective and anti-apoptotic properties.

    Ursodeoxycholic Acid: Another bile acid used in the treatment of liver diseases.

Uniqueness

Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt is unique due to its glucuronide conjugation, which enhances its solubility and stability. This modification also influences its biological activity and potential therapeutic applications, distinguishing it from other bile acids.

Properties

CAS No.

75672-43-4

Molecular Formula

C₃₁H₄₉K₂NO₁₃S

Molecular Weight

753.98

Synonyms

Cholane, β-D-Glucopyranosiduronic Acid Derivative;  (3α,5β,7α,12α)-7,12-Dihydroxy-24-oxo-24-[(2-sulfoethyl)amino]cholan-3-yl, Dipotassium Salt

Origin of Product

United States

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